tert-butyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate
Overview
Description
The compound “tert-butyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate” is a chemical compound with the molecular formula C12H15Cl2N3O2 . It is a solid substance .
Synthesis Analysis
This compound can be prepared by Intermediate 4 in DCM stirred with (Boc)2O and TEA at room temperature for 16 hours . Another synthesis method involves a mixture of compound 4 and NH4OH in EtOH, which is stirred at 70°C for 24 hours in a sealed flask .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringCC(C)(OC(N1C=CC2=C1N=C(Cl)N=C2Cl)=O)C
. The InChI key for this compound is VLWHADKTLVXEID-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
This compound is a solid . It has a molecular weight of 304.17 . The empirical formula is C12H15Cl2N3O2 .Scientific Research Applications
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Scientific Field: Pharmaceutical Sciences
- Application Summary : The compound is a type of Pyrrolo [2,3-d]Pyrimidines, which are known for their pronounced cytotoxic activity . They are closely related to naturally occurring nucleosides like tubercidin, toyocamycin, and sangivamycin, which show pronounced cytotoxic activity .
- Methods of Application : The synthesis of a series of 4-alkyIamino-7-methyl analogs of tubercidin from 4-chloro-7-methyl-7H-pyrrolo [2,3-d] pyrimidine is described . The synthesis involves methylation of 4-chloro-7H-pyrrolo-[2,3-d]pyrimidine with methyl iodide and reaction of this 7-methyl product with the appropriate amine in a Parr bomb at elevated temperatures .
- Results or Outcomes : The synthesized compounds have been observed to have cytotoxic activity, compared to tubercidin, when substituting aliphatic and cycloaliphatic groups at the 7 position with a free amino group in the 4 position .
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Scientific Field: Microbiology
- Application Summary : The compound has potential antibacterial activities .
- Methods of Application : The compound was screened in vitro at concentrations of 10 μg/disc for their antibacterial activities against two Gram-positive strains (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative strains (Escherichia coli and Pseudomonas aeruginosa) .
- Results or Outcomes : The results of this study were not provided in the source .
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Scientific Field: Organic Synthesis
- Application Summary : The compound can be used as a building block in the synthesis of many Janus kinase (JAK) inhibitors .
- Methods of Application : An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with 31% overall yield is described . This procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .
- Results or Outcomes : The synthesized compounds have been observed to inhibit the activity of one or more of the JAK family of enzymes, thereby interfering with JAK – signal transducer and activator of transcription protein (STAT) signal pathway .
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Scientific Field: Pesticide Production
- Application Summary : The compound can be used as a raw material for pesticides .
- Methods of Application : The compound can be synthesized through a specific synthetic route to prepare 2,4-dichloro-7,8-dihydropyrrolo[4,3-d]pyrimidine-6(5H)-carboxylic acid tert-butyl ester .
- Results or Outcomes : The synthesized compound has been observed to have plant fungicidal and insecticidal effects .
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Scientific Field: Medicinal Chemistry
- Application Summary : The compound can be used as an organic synthesis intermediate and pharmaceutical intermediate .
- Methods of Application : The compound can be used in laboratory research and development processes and chemical pharmaceutical synthesis processes .
- Results or Outcomes : The synthesized compounds have been observed to have potential therapeutic applications .
- Scientific Field: Chemical Synthesis
- Application Summary : The compound is a useful research chemical and can be used as a building block in chemical synthesis .
- Methods of Application : An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with 31% overall yield is described . This procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .
- Results or Outcomes : The synthesized compounds have been observed to inhibit the activity of one or more of the JAK family of enzymes, thereby interfering with JAK – signal transducer and activator of transcription protein (STAT) signal pathway .
Safety And Hazards
properties
IUPAC Name |
tert-butyl 2,4-dichloropyrrolo[2,3-d]pyrimidine-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2N3O2/c1-11(2,3)18-10(17)16-5-4-6-7(12)14-9(13)15-8(6)16/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWHADKTLVXEID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1N=C(N=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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